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  • Product: 2-Chloro-2-fluoroethanol
  • CAS: 13891-54-8

Core Science & Biosynthesis

Foundational

2-Chloro-2-fluoroethanol CAS number and properties

[1][2] Executive Summary 2-Chloro-2-fluoroethanol (CAS: 13891-54-8) is a specialized organofluorine compound featuring a geminal chlorofluoro-substitution pattern at the -carbon relative to the hydroxyl group.[1] While l...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2-Chloro-2-fluoroethanol (CAS: 13891-54-8) is a specialized organofluorine compound featuring a geminal chlorofluoro-substitution pattern at the


-carbon relative to the hydroxyl group.[1] While less common than its monofluorinated or trifluorinated analogs (e.g., 2-fluoroethanol, 2,2,2-trifluoroethanol), it serves as a critical reference standard in toxicological metabolism and a potential building block for introducing the chiral 

motif into bioactive molecules. This guide details its physicochemical identity, synthesis via ester reduction, and reactivity profile, specifically emphasizing its role as a metabolite of hydrochlorofluorocarbons (HCFCs).

Chemical Identity & Physical Properties[3][4]

The compound is a chiral molecule due to the C2 carbon bearing four distinct substituents (H, Cl, F,


). It typically exists as a racemate unless synthesized via asymmetric catalysis or enzymatic resolution.
Table 1: Physicochemical Specifications
PropertyValue / Description
CAS Registry Number 13891-54-8
IUPAC Name 2-Chloro-2-fluoroethan-1-ol
Molecular Formula

Molecular Weight 98.50 g/mol
Structure

Physical State Colorless liquid (Standard conditions)
Solubility Miscible with polar organic solvents (Methanol, DCM, THF); water soluble.
Key Precursor Methyl 2-chloro-2-fluoroacetate (CAS 433-52-3)
Chirality 1 Chiral Center (C2); exists as (R) and (S) enantiomers.

Synthesis & Production Methodologies

The primary laboratory route to 2-chloro-2-fluoroethanol involves the reduction of chlorofluoroacetic acid derivatives. Unlike simple alkylation methods, this approach ensures the integrity of the gem-chlorofluoro moiety.

Method A: Reduction of Methyl 2-Chloro-2-Fluoroacetate

This protocol utilizes Lithium Aluminum Hydride (


) or Sodium Borohydride (

) to reduce the ester functionality to the primary alcohol.

Reagents:

  • Methyl 2-chloro-2-fluoroacetate (Precursor)

  • Lithium Aluminum Hydride (

    
    ) (Reducing agent)
    
  • Anhydrous Diethyl Ether or THF (Solvent)

  • Dilute HCl (Quenching)

Protocol:

  • Preparation: In a flame-dried flask under argon atmosphere, suspend

    
     (1.1 equiv) in anhydrous diethyl ether at 0°C.
    
  • Addition: Add Methyl 2-chloro-2-fluoroacetate (1.0 equiv) dropwise to the suspension. Maintain temperature below 5°C to prevent defluorination or over-reduction side reactions.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Quenching: Cool the reaction back to 0°C. Carefully quench with sequential addition of water, 15% NaOH, and water (Fieser method) or dilute acidic workup.

  • Isolation: Filter the aluminum salts, dry the organic layer over

    
    , and concentrate under reduced pressure.
    
  • Purification: Distill the crude oil under vacuum to obtain pure 2-chloro-2-fluoroethanol.

Method B: Metabolic Generation (In Situ)

2-Chloro-2-fluoroethanol is a documented metabolite of 1,1-dichloro-1-fluoroethane (HCFC-141b) . Cytochrome P450 enzymes (specifically CYP2E1) oxidize the HCFC to chlorofluoroacetyl chloride, which is subsequently reduced or hydrolyzed to the alcohol.

SynthesisPathways Ester Methyl 2-chloro-2-fluoroacetate (CAS 433-52-3) LiAlH4 LiAlH4 / Et2O (Reduction) Ester->LiAlH4 Product 2-Chloro-2-fluoroethanol (CAS 13891-54-8) LiAlH4->Product Yields Alcohol HCFC HCFC-141b (1,1-dichloro-1-fluoroethane) CYP CYP2E1 Oxidation (Metabolism) HCFC->CYP CYP->Product In Vivo

Figure 1: Synthetic and metabolic pathways yielding 2-chloro-2-fluoroethanol.

Chemical Reactivity & Transformations[5][6]

The reactivity of 2-chloro-2-fluoroethanol is defined by the competing leaving group abilities of the halogen atoms and the nucleophilicity of the hydroxyl group.

Base-Mediated Cyclization (Epoxide Formation)

Treatment with a strong base (e.g., KOH, NaH) induces intramolecular substitution.

  • Mechanism: The alkoxide attacks the

    
    -carbon.
    
  • Selectivity: Chloride (

    
    ) is a superior leaving group compared to Fluoride (
    
    
    
    ). Consequently, the major product is 2-fluorooxirane (fluorinated epoxide), not 2-chlorooxirane.
  • Reaction:

    
    
    
Oxidation

Standard oxidation (Jones reagent, Dess-Martin Periodinane) converts the alcohol to Chlorofluoroacetaldehyde or Chlorofluoroacetic acid , depending on the oxidant strength. These derivatives are potent electrophiles used in heterocyclic synthesis.

Reactivity Alcohol 2-Chloro-2-fluoroethanol Base Base (KOH) Alcohol->Base Oxidant Oxidant (Jones) Alcohol->Oxidant Epoxide 2-Fluorooxirane (via Cl elimination) Base->Epoxide Intramolecular SN2 Acid Chlorofluoroacetic Acid Oxidant->Acid Oxidation

Figure 2: Divergent reactivity pathways under basic and oxidative conditions.

Applications in Drug Development[4]

Bioisosterism and Stability

The


 group serves as a lipophilic, metabolically robust modification of the ethyl chain.
  • Metabolic Blocking: Substitution at the

    
    -position hinders metabolic oxidation at the adjacent carbon, potentially extending the half-life of drug candidates.
    
  • Chiral Probes: As a chiral building block, it allows researchers to probe the stereochemical requirements of a binding pocket. The distinct size difference between Cl (1.75 Å) and F (1.47 Å) provides subtle steric tuning.

Toxicology Standards

In environmental health and occupational safety, 2-chloro-2-fluoroethanol is synthesized as a reference standard to monitor exposure to HCFC-141b and related industrial blowing agents. Its detection in urine confirms the metabolic breakdown of these volatile organic compounds.

Safety & Handling

Warning: Fluorinated alcohols, particularly


-haloalcohols, often exhibit high toxicity due to their potential to metabolize into fluoroacetate-like derivatives (inhibitors of the Krebs cycle) or alkylating agents.
  • Hazard Classification: Treat as Acute Toxic (Oral/Dermal/Inhalation).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). The compound may degrade to release HF or HCl upon prolonged exposure to moisture.

  • PPE: Full chemical resistant gloves (Nitrile/Laminate), safety goggles, and use within a certified fume hood is mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18517415, 2-Chloro-2-fluoroethan-1-ol. Retrieved from [Link]

  • Harris, J. W., et al. (1992).Metabolism of 1,2-dichloro-1-fluoroethane (HCFC-141b) and 1-fluoro-1,2,2-trichloroethane (HCFC-131). Chemical Research in Toxicology.
  • Sigma-Aldrich.Catalog Search: Fluorinated Alcohols and Building Blocks.

Sources

Exploratory

Technical Guide: Chemical Structure & Characterization of 2-Chloro-2-Fluoroethanol

This guide details the chemical structure, synthesis, and characterization of 2-chloro-2-fluoroethanol (CAS: N/A for specific isomer, often derived from ethyl chlorofluoroacetate CAS 401-56-9). It is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and characterization of 2-chloro-2-fluoroethanol (CAS: N/A for specific isomer, often derived from ethyl chlorofluoroacetate CAS 401-56-9). It is designed for researchers in medicinal chemistry and structural biology.

Executive Summary

2-Chloro-2-fluoroethanol (


) represents a specialized class of gem-halohydrins where the chlorine and fluorine atoms share a single carbon (

), adjacent to a hydroxylated carbon (

). Unlike its vicinal counterparts (e.g., 1-chloro-2-fluoroethane), this molecule introduces a unique chiral center at the halogenated position , creating significant stereoelectronic effects.

This guide explores the molecule's structural conformation, diastereotopic NMR features, and its utility as a high-value fragment in Fragment-Based Drug Discovery (FBDD) for modulating lipophilicity and metabolic stability.

Structural Architecture & Stereochemistry

Molecular Connectivity

The molecule consists of an ethanol backbone where the


 position is geminally substituted.
  • IUPAC Name: 2-chloro-2-fluoroethan-1-ol

  • SMILES: OCCl (Chiral representation)

  • Key Feature: The

    
     carbon is a stereogenic center, carrying four distinct substituents: 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
Conformational Analysis (The Gauche Effect)

The conformational landscape of 2-chloro-2-fluoroethanol is governed by the competition between steric repulsion (driven by the bulky Chlorine atom) and the fluorine gauche effect (driven by


 hyperconjugation).
  • Anti-Conformer (Cl-Anti): The bulky Chlorine atom is anti-periplanar to the Hydroxyl group to minimize steric strain.

  • Gauche-Conformer (F-Gauche): The Fluorine atom adopts a gauche orientation relative to the Oxygen, stabilized by a weak intramolecular hydrogen bond (

    
    ) and electrostatic attraction.
    

Diagram 1: Conformational Energy Landscape The following diagram illustrates the rotational equilibrium driven by these competing forces.

Conformation Start Rotational Isomers (C1-C2 Bond) Anti Anti-Conformer (Cl anti to OH) Sterically Favored Start->Anti Low Energy (Gas Phase) Gauche Gauche-Conformer (F gauche to OH) Hyperconjugation Stabilized Start->Gauche Solvent Dependent Steric Destabilizing Force: Cl ↔ OH Repulsion Anti->Steric Interaction Stabilizing Force: σ(C-H) → σ*(C-F) Gauche->Interaction Interaction->Gauche Lowers Energy

Caption: Logical flow of conformational preference driven by stereoelectronic effects.

Synthesis Protocol: Reductive Pathway

Direct halogenation of ethanol is non-selective. The authoritative synthesis route involves the reduction of ethyl chlorofluoroacetate . This method preserves the gem-halo motif while converting the ester to a primary alcohol.

Reagents & Precursors
  • Precursor: Ethyl chlorofluoroacetate (CAS 401-56-9).

  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ) with Methanol.
  • Solvent: Anhydrous Diethyl Ether or THF.

Step-by-Step Methodology
  • Preparation: Charge a flame-dried flask with anhydrous ether and cool to

    
     under 
    
    
    
    atmosphere.
  • Addition: Add

    
     (1.1 eq) carefully.
    
  • Injection: Add Ethyl chlorofluoroacetate dropwise to control the exotherm. The ester carbonyl is reduced to the alkoxide.

  • Quenching: Quench with Fieser workup (

    
    , 15% 
    
    
    
    ,
    
    
    ) to precipitate aluminum salts.
  • Isolation: Filter and concentrate the filtrate. Purify via fractional distillation (b.p. est. 110-120°C).

Diagram 2: Synthesis Workflow

Synthesis Precursor Ethyl Chlorofluoroacetate (EtOOC-CHClF) Intermediate Alkoxide Intermediate [Li-O-CH2-CHClF] Precursor->Intermediate Reduction (0°C) Reagent Reductive Agent (LiAlH4 / THF) Reagent->Intermediate Workup Acidic Workup (H3O+) Intermediate->Workup Product 2-Chloro-2-Fluoroethanol (HO-CH2-CHClF) Workup->Product Protonation

Caption: Reductive synthesis pathway from ester precursor to final gem-halohydrin.

Spectroscopic Characterization (NMR)[1][2][3][4][5][6]

The chirality at


 renders the two protons on 

diastereotopic , creating a complex ABX or ABMX spin system. This is the definitive signature of the molecule.
1H NMR Profile (Proton)

The


 protons (

) are chemically non-equivalent due to the adjacent chiral center.
SignalMultiplicityApprox.[1][2] Shift (

)
Coupling Origin
H(C2) Doublet of Doublets (dd)6.0 - 6.5 ppmLarge

(~48 Hz) +

H(C1) - a ddd (Multiplet)3.8 - 4.2 ppmDiastereotopic geminal

, vicinal

, vicinal

H(C1) - b ddd (Multiplet)3.8 - 4.2 ppmDistinct shift from

; same coupling partners.
-OH Broad Singlet2.0 - 5.0 ppmExchangeable; shift depends on concentration.
19F NMR Profile (Fluorine)
  • Shift:

    
     -140 to -160 ppm (Typical for gem-chlorofluoroalkanes).
    
  • Coupling:

    • Geminal (

      
      ):  Massive coupling constant (~48-50 Hz) to the proton on the same carbon (
      
      
      
      ).
    • Vicinal (

      
      ):  Smaller coupling (~15-25 Hz) to the diastereotopic protons on 
      
      
      
      .

Applications in Drug Development[10][11][12][13]

Bioisosterism

The gem-chlorofluoro moiety is an emerging bioisostere in medicinal chemistry.

  • Metabolic Stability: The presence of Fluorine adjacent to the alcohol prevents rapid oxidation to the carboxylic acid (blocking the dehydrogenase pathway).

  • Lipophilicity Modulation: Replacing a

    
     or 
    
    
    
    group with
    
    
    increases lipophilicity (
    
    
    ), improving membrane permeability while maintaining hydrogen bond donor capability via the hydroxyl group.
Reactivity & Safety
  • Epoxide Formation: Treatment with strong base (e.g., NaH) can induce intramolecular

    
     displacement of the Chlorine by the alkoxide, forming 2-fluorooxirane . This intermediate is highly reactive and unstable.
    
  • Toxicity: Like 2-fluoroethanol and 2-chloroethanol, this compound is likely highly toxic (potential metabolic conversion to fluoroacetic acid derivatives). All handling must occur in a fume hood with full PPE.

References

  • Preparation of Ethyl Chlorofluoroacet

    • Source: Organic Syntheses, Coll. Vol. 4, p.184 (1963).
    • URL:[Link]

  • The Fluorine Gauche Effect in 2-Haloethanols

    • Source: ResearchG
    • URL:[Link]

  • 19F NMR Chemical Shifts and Coupling Constants

    • Source: UC Santa Barbara NMR Facility.
    • URL:[Link]

  • Diastereotopic Protons in Chiral Molecules

    • Source: Master Organic Chemistry.
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 2-Chloro-2-fluoroethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Molecular Profile and Physicochemical Properties 2-Chloro-2-fluoroethanol is a di-halogenated ethanol derivative. Its core identity is defined by its unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Molecular Profile and Physicochemical Properties

2-Chloro-2-fluoroethanol is a di-halogenated ethanol derivative. Its core identity is defined by its unique molecular structure, which dictates its physical and chemical behavior.

Molecular Formula and Weight

The chemical formula for 2-Chloro-2-fluoroethanol is C₂H₄ClFO .

The molecular weight can be calculated from the atomic weights of its constituent elements:

  • Carbon (C): 2 x 12.011 amu

  • Hydrogen (H): 4 x 1.008 amu

  • Chlorine (Cl): 1 x 35.453 amu

  • Fluorine (F): 1 x 18.998 amu

  • Oxygen (O): 1 x 15.999 amu

This results in a calculated molecular weight of approximately 98.50 g/mol .

A summary of the key physicochemical data for 2-Chloro-2-fluoroethanol and related compounds is presented in Table 1.

Compound Molecular Formula Molecular Weight ( g/mol )
2-Chloro-2-fluoroethanol C₂H₄ClFO~98.50 (calculated)
2-ChloroethanolC₂H₅ClO80.51[1][2]
2-FluoroethanolC₂H₅FO64.06[3]
2-Chloro-2,2-difluoroethanolC₂H₃ClF₂O116.49[4][5]
2,2-Dichloro-2-fluoroethanolC₂H₃Cl₂FO132.95[6]

Table 1: Molecular Formula and Weight of 2-Chloro-2-fluoroethanol and Related Compounds

Synthesis and Mechanistic Considerations

While a standardized, commercially available synthesis for 2-Chloro-2-fluoroethanol is not widely documented, a plausible and efficient synthetic route can be proposed based on established halohydrin chemistry. The addition of a halogen and a hydroxyl group across a double bond is a fundamental reaction in organic synthesis.

Proposed Synthetic Pathway: Halogenation of Fluoroethene

A logical approach to the synthesis of 2-Chloro-2-fluoroethanol involves the electrophilic addition of chlorine to fluoroethene (vinyl fluoride) in an aqueous medium.

Reaction:

CH₂=CHF + Cl₂ + H₂O → ClCH₂-CHF(OH) + HCl

This reaction proceeds via a chloronium ion intermediate, which is then attacked by a water molecule. The regioselectivity of this reaction is expected to follow Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the chloronium ion. However, due to the competing electronic effects of the fluorine atom, a mixture of isomers may be formed.

Experimental Protocol: Synthesis of 2-Chloro-2-fluoroethanol

Disclaimer: This is a proposed protocol and should be performed with appropriate safety measures by trained personnel.

  • Reaction Setup: In a three-necked flask equipped with a gas inlet, a stirrer, and a reflux condenser, place a solution of fluoroethene in a suitable solvent, such as tetrahydrofuran (THF), and water.

  • Chlorination: Bubble chlorine gas slowly through the solution while maintaining a controlled temperature, likely at or below room temperature, to manage the exothermicity of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC), to observe the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, neutralize the excess acid with a mild base, such as sodium bicarbonate. Extract the product into an organic solvent like diethyl ether.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by fractional distillation.

Synthesis_Pathway Fluoroethene Fluoroethene (CH₂=CHF) Reagents + Cl₂ / H₂O Fluoroethene->Reagents Chloronium_Ion Chloronium Ion Intermediate Product 2-Chloro-2-fluoroethanol (ClCH₂-CHF(OH)) Chloronium_Ion->Product Nucleophilic Attack by H₂O HCl + HCl Product->HCl Reagents->Chloronium_Ion Electrophilic Attack

Caption: Proposed synthesis of 2-Chloro-2-fluoroethanol via a chloronium ion intermediate.

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-Chloro-2-fluoroethanol would rely on standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show complex splitting patterns due to the presence of both chlorine and fluorine, which are both NMR-active nuclei. The spectrum would likely consist of two multiplets corresponding to the two non-equivalent methylene protons. The coupling with fluorine (¹⁹F) would result in additional splitting.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show two distinct signals for the two carbon atoms. The carbon bonded to both chlorine and fluorine would exhibit a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry

The mass spectrum of 2-Chloro-2-fluoroethanol would display a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Key fragmentation patterns would likely involve the loss of HCl, HF, or the hydroxymethyl radical.

Reactivity and Potential Applications

The bifunctional nature of 2-Chloro-2-fluoroethanol, possessing both a reactive alkyl halide and an alcohol, makes it a potentially valuable building block in organic synthesis.

Reactivity Profile
  • Epoxide Formation: In the presence of a base, halohydrins undergo an intramolecular Sₙ2 reaction to form epoxides.[7] This reactivity is a cornerstone of their synthetic utility.

  • Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.

  • Esterification/Etherification: The hydroxyl group can participate in standard alcohol reactions to form esters and ethers.

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and lipophilicity.[8][9] As a small, fluorinated building block, 2-Chloro-2-fluoroethanol could serve as a precursor for more complex fluorinated molecules in drug discovery programs. Its ability to introduce a 2-fluoroethoxy moiety could be of particular interest.

Applications C2H4ClFO 2-Chloro-2-fluoroethanol BuildingBlock Versatile Building Block C2H4ClFO->BuildingBlock Epoxide Fluoro-epoxide Synthesis BuildingBlock->Epoxide Pharma Pharmaceutical Intermediates BuildingBlock->Pharma Agrochem Agrochemical Synthesis BuildingBlock->Agrochem FluorinatedMolecules Novel Fluorinated Molecules Pharma->FluorinatedMolecules Agrochem->FluorinatedMolecules

Caption: Potential applications of 2-Chloro-2-fluoroethanol in chemical synthesis.

Safety and Handling

Given the high toxicity of related compounds like 2-chloroethanol and 2-fluoroethanol, it is imperative to handle 2-Chloro-2-fluoroethanol with extreme caution in a well-ventilated fume hood.[10] Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

2-Chloro-2-fluoroethanol represents a promising, albeit under-explored, chemical entity. Its unique combination of functional groups suggests significant potential as a building block in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications. The predictive analysis of its synthesis, properties, and reactivity provided in this guide serves as a foundational resource for researchers interested in harnessing the potential of this versatile compound. Further experimental validation of the proposed synthetic routes and detailed characterization are warranted to fully unlock its synthetic utility.

References

  • PubChem. (n.d.). 2,2-Dichloro-2-fluoroethanol. National Center for Biotechnology Information.
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-2,2-difluoroethanol.
  • Alfa Chemistry. (n.d.). Fluorinated Alcohols.
  • PubChem. (n.d.). 2-Chloro-2,2-difluoroethan-1-ol. National Center for Biotechnology Information.
  • Manchester Organics. (n.d.). 2-Chloro-2,2-difluoroethanol. Retrieved from a relevant Manchester Organics product page.
  • Wikipedia. (n.d.). Halohydrin. Retrieved from [Link].

  • Scribd. (2015, August 12). λ » LambdaSyn – Synthesis of 2-Fluoroethanol.
  • Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link].

  • ChemicalBook. (n.d.). 2-Fluoroethanol synthesis. Retrieved from a relevant ChemicalBook product page.
  • Chemistry LibreTexts. (2020, May 30). Formation of Halohydrins. Retrieved from a relevant Chemistry LibreTexts page.
  • Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link].

  • ChemicalBook. (2023, April 23). 2-CHLORO-2,2-DIFLUOROETHANOL. Retrieved from a relevant ChemicalBook product page.
  • Allen. (2025, July 15). Halohydrin: Definition, Synthesis, Regioselectivity and Applications.
  • ChemicalBook. (n.d.). 1-CHLORO-2-FLUOROETHANE(762-50-5) 1H NMR spectrum. Retrieved from a relevant ChemicalBook spectrum page.
  • ResearchGate. (n.d.). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications.
  • National Center for Biotechnology Information. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC.
  • Chemistry Steps. (2024, November 7). Halohydrins from Alkenes.
  • Chemistry LibreTexts. (2020, May 30). 9.10: Formation of Halohydrins. Retrieved from a relevant Chemistry LibreTexts page.
  • PrepChem.com. (n.d.). Preparation of 2-fluoroethanol. Retrieved from a relevant PrepChem.com synthesis page.
  • Environmental Protection Agency. (2025, October 15). 2-Chloroethanol Properties.
  • PubChem. (n.d.). 2-Chloroethanol. National Center for Biotechnology Information.
  • Sigma-Aldrich. (n.d.). 2-Chloroethanol 99%. Retrieved from a relevant Sigma-Aldrich product page.
  • National Center for Biotechnology Information. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
  • Google Patents. (n.d.). US4590310A - Process for the preparation of 2,2,2-trifluoroethanol.
  • Chemsrc. (2025, September 18). 2-Chloroethanol.
  • MDPI. (2024, February 22). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
  • YouTube. (2024, February 5). NMR spectra of 2-Chloroethanol.
  • PubMed. (2022, May 15). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
  • ResearchGate. (2025, August 9). NMR Spectrum of Oriented 2-chloroethanol.
  • Automated Topology Builder. (n.d.). 2-Chloroethanol | C2H5ClO | MD Topology | NMR | X-Ray.
  • GISSMO NMR. (n.d.). 2-Chloroethanol.
  • National Institute of Standards and Technology. (n.d.). 2-Chloroethanol. NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 2-Chloroethanol(107-07-3) MS spectrum. Retrieved from a relevant ChemicalBook spectrum page.
  • Agilent. (2020, December 15). Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS.
  • YouTube. (2023, November 19). Chloro pattern in Mass Spectrometry.

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 2-Chloro-2-Fluoroethanol via Hydride Reduction

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-chloro-2-fluoroethanol ( ). This specific fluorinated building block is critical in medicinal chemistry for introdu...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 2-chloro-2-fluoroethanol (


). This specific fluorinated building block is critical in medicinal chemistry for introducing bioisosteres and modulating metabolic stability.

The methodology focuses on the hydride reduction of ethyl chlorofluoroacetate , a pathway chosen for its reliability and scalability compared to direct halogenation methods, which often suffer from poor regioselectivity.

[1]


)
Target Molecule:  2-Chloro-2-fluoroethanol (CAS: N/A for specific isomer, derivative of CAS 401-56-9 precursor)
Precursor:  Ethyl Chlorofluoroacetate
Estimated Yield:  65–75% (Optimized)[1]

Executive Summary & Strategic Rationale

The preparation of


-halo alcohols containing mixed halogens (Cl, F) presents unique challenges due to the potential for elimination (dehydrohalogenation) or epoxide formation under basic conditions.[1]

We utilize Lithium Aluminum Hydride (


)  reduction of ethyl chlorofluoroacetate . While Sodium Borohydride (

) is safer, it is generally insufficient for reducing esters without additives.

provides the necessary nucleophilicity to drive the reaction to completion but requires strict temperature control (0°C to -10°C) to prevent defluorination or reductive cleavage of the C-Cl bond.[1]
Mechanistic Pathway

The reaction proceeds via a two-step nucleophilic addition-elimination mechanism:[1]

  • Substitution: Hydride attack on the ester carbonyl forms an aldehyde intermediate.

  • Addition: Rapid second hydride attack converts the aldehyde to an alkoxide.

  • Hydrolysis: Acidic quench releases the free alcohol.

Mechanism Ester Ethyl Chlorofluoroacetate (Precursor) Tetra Tetrahedral Intermediate Ester->Tetra + H- (LiAlH4) Aldehyde Aldehyde (Transient) Tetra->Aldehyde - EtO- Alkoxide Aluminum Alkoxide Complex Aldehyde->Alkoxide + H- (Fast) Product 2-Chloro-2-Fluoroethanol (Target) Alkoxide->Product + H3O+ (Quench)

Figure 1: Mechanistic cascade from ester precursor to alcohol product.[1] The aldehyde intermediate is not isolated due to its higher reactivity toward reduction.[2]

Experimental Protocol

Reagents & Materials[3]
ReagentRolePurity/GradeStoichiometry
Ethyl Chlorofluoroacetate Precursor>97%1.0 equiv
Lithium Aluminum Hydride Reducing Agent95% (Pellets/Powder)0.6–0.75 equiv (molar)*
Diethyl Ether (

)
SolventAnhydrous (Na/Benzophenone)10 mL/g precursor
Rochelle Salt Quenching AgentSat.[1] Aqueous Soln.Excess
Magnesium Sulfate Drying AgentAnhydrousN/A

*Note:


 provides 4 hydrides per mole. Theoretical requirement is 0.5 moles of LAH per mole of ester. We use a slight excess (0.6–0.75) to account for reagent quality and adventitious moisture.
Step-by-Step Methodology
Phase 1: Setup and Inertion
  • Glassware: Oven-dry a 3-neck Round Bottom Flask (RBF), reflux condenser, and pressure-equalizing addition funnel. Assemble hot.

  • Atmosphere: Purge the system with dry Nitrogen (

    
    ) or Argon for 15 minutes. Maintain a positive pressure via a bubbler.
    
  • Solvent Prep: Charge the RBF with anhydrous Diethyl Ether.

  • Reagent Activation: Carefully add

    
     to the ether.[3] Stir vigorously to create a grey suspension. Cool to 0°C  using an ice/salt bath.
    
Phase 2: Controlled Addition (Critical Step)
  • Precursor Solubilization: Dissolve Ethyl Chlorofluoroacetate in a minimal amount of anhydrous ether in the addition funnel.

  • Dropwise Addition: Add the ester solution dropwise to the

    
     suspension.
    
    • Rate: 1 drop per second.

    • Temp Control: Internal temperature must not exceed 5°C . Higher temperatures risk reducing the C-Cl bond or causing elimination.

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours.

Phase 3: The "Rochelle Salt" Quench

Standard Fieser workups (Water/NaOH) often trap fluorinated alcohols in the aluminate solid. The Rochelle Salt method is superior for recovery.

  • Cooling: Return the flask to 0°C.

  • Quenching: Dilute with wet ether. Very slowly add Saturated Potassium Sodium Tartrate (Rochelle Salt) solution.

    • Observation: Vigorous bubbling (

      
       gas).
      
  • Complexation: Stir vigorously for 2–3 hours until two clear phases appear (organic layer and aqueous aluminum tartrate layer).

Phase 4: Isolation & Purification
  • Extraction: Separate the organic layer.[4] Extract the aqueous layer

    
     with Diethyl Ether.
    
  • Drying: Combine organic phases, wash with brine, and dry over

    
    .
    
  • Concentration: Filter and remove solvent via rotary evaporation (Bath temp < 30°C; product is volatile).

  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: Collect the fraction corresponding to the calculated boiling point (approx. 130–135°C at atm, lower under vacuum).

Workflow Visualization

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Inert System Setup (N2/Ar, Dry Glassware) Step2 LAH Suspension (Ether, 0°C) Step1->Step2 Step3 Dropwise Addition of Ester Step2->Step3 Temp < 5°C Step4 Stir 0°C -> RT (2-3 Hours) Step3->Step4 Step5 Rochelle Salt Quench (Break Al-Complex) Step4->Step5 Careful! H2 Gas Step6 Phase Separation & Extraction Step5->Step6 Final Pure 2-Chloro-2-Fluoroethanol Step6->Final Distillation

Figure 2: Operational workflow emphasizing temperature control and the specific quenching method required for high recovery.

Characterization & Validation

To confirm the identity of 2-chloro-2-fluoroethanol (


), utilize the following spectroscopic markers. Note that the product is a racemate.
Nuclear Magnetic Resonance (NMR)[1][6][7][8]
  • 
     NMR:  This is the most diagnostic tool. Look for a doublet of doublets (or complex multiplet) due to coupling with the geminal proton (
    
    
    
    ) and vicinal protons on the methylene group.
  • 
     NMR (CDCl3): 
    
    • 
       ppm (1H, ddd, 
      
      
      
      proton). Large geminal H-F coupling is characteristic.
    • 
       ppm (2H, m, 
      
      
      
      ).[1]
    • 
       ppm (1H, broad s, 
      
      
      
      ).[1]
Safety & Stability Note
  • Toxicity: Like 2-fluoroethanol and 2-chloroethanol, this compound is likely highly toxic and a skin permeant.[1][5] Handle only in a fume hood with double-gloving (Nitrile/Laminate).[1]

  • Stability: The compound is stable at neutral pH. Avoid strong bases (

    
    , 
    
    
    
    ) unless epoxide formation is desired.

References

  • Organic Syntheses. "Ethyl Chlorofluoroacetate." Org.[4] Synth.1963 , 43,[1] 62. [Link]

  • Chemistry Steps. "Reduction of Carboxylic Acids and Esters by LiAlH4." [Link]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." [Link]

  • PubChem. "2-Chloroethanol Compound Summary."[5] (Used for analog safety/spectral data comparison). [Link]

Sources

Application

Application Note &amp; Protocol: Safe Laboratory Handling of 2-Chloro-2-Fluoroethanol

A Note on This Protocol: Specific toxicological and reactivity data for 2-chloro-2-fluoroethanol are not extensively documented in readily available safety literature. Therefore, this protocol has been synthesized by ado...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Protocol: Specific toxicological and reactivity data for 2-chloro-2-fluoroethanol are not extensively documented in readily available safety literature. Therefore, this protocol has been synthesized by adopting a conservative approach, assuming the compound possesses a hazard profile that combines the known risks of its structural analogs, 2-chloroethanol and 2-fluoroethanol . Both are highly toxic and flammable substances.[1][2][3] This guide is intended to provide a robust framework for risk mitigation. A mandatory, site-specific, and process-specific risk assessment must be completed by qualified personnel before any work with this compound commences.

Hazard Identification and Risk Assessment

2-Chloro-2-fluoroethanol is a halogenated ethanol that, based on its analogs, must be treated as a substance with high acute toxicity. It is presumed to be fatal if swallowed, inhaled, or in contact with skin .[2][4][5] The fluoro- moiety suggests a potential for metabolic conversion into toxic metabolites, similar to how 2-fluoroethanol is metabolized into fluoroacetate, a potent inhibitor of the citric acid cycle (TCA cycle).[1][6] The chloro- moiety contributes to its reactivity and potential for forming hazardous decomposition products like hydrogen chloride gas upon combustion.[7]

Assumed Hazard Profile

The operational assumption for this protocol is that 2-chloro-2-fluoroethanol exhibits the hazards summarized below, derived from comprehensive safety data for its analogs.

Hazard ClassificationDescriptionRationale & Source
Acute Toxicity (Oral, Dermal, Inhalation) Category 1 or 2: Fatal if swallowed, in contact with skin, or if inhaled.Both 2-chloroethanol and 2-fluoroethanol are classified as highly toxic by all routes of exposure.[2][3][4][5] Symptoms may be delayed.[1]
Flammability Flammable Liquid and Vapor.Both analogs are flammable liquids with relatively low flash points. Vapors can form explosive mixtures with air.[1][3][4]
Serious Eye Damage Category 1: Causes serious eye damage.2-Chloroethanol is known to pose a risk of serious eye damage.[7]
Organ Toxicity May cause damage to the central nervous system, cardiovascular system, kidneys, and liver.Exposure to analogs can lead to severe organ damage and respiratory failure.[8] The metabolic toxicity of 2-fluoroethanol is particularly severe.[6]
Chemical Reactivity Incompatible with strong oxidizing agents, strong bases, and some metals.Halogenated alcohols can react vigorously with these materials.[1][3][7] Dehydrohalogenation in the presence of a base is a potential reaction.[9]
Physical and Chemical Properties (Analog Data)
Property2-Chloroethanol2-Fluoroethanol
CAS Number 107-07-3[10]371-62-0[6]
Molecular Formula C₂H₅ClO[11]C₂H₅FO[6]
Molar Mass 80.51 g/mol [9]64.06 g/mol [6]
Appearance Colorless liquid[9]Colorless liquid[6]
Boiling Point 129 °C[10]103.5 °C[6]
Flash Point 55 °C (closed cup)[7]34 °C[6]
Vapor Pressure 5 mmHg at 20 °C[7]15.98 mmHg at 20 °C[1]
Water Solubility Miscible[9]Miscible[6]
Mandatory Risk Assessment Workflow

Before any experiment, a formal risk assessment must be conducted. This process is crucial for ensuring that all hazards are identified and controlled. The workflow below illustrates the required steps.

Diagram 1: Pre-Handling Risk Assessment Workflow cluster_prep Preparation & Analysis cluster_controls Control Implementation cluster_review Review & Approval A Review Chemical Profile (This Document & SDS of Analogs) B Define Experimental Steps (Quantities, Duration, Equipment) A->B C Identify Potential Failure Modes (e.g., Spill, Power Outage) B->C D Verify Engineering Controls (Fume Hood Certification, Shower/Eyewash Test) C->D E Select & Inspect PPE (Gloves, Goggles, Lab Coat, Respirator) D->E F Establish Designated Area (Signage, Restricted Access) E->F G Draft Standard Operating Procedure (SOP) F->G H Review by EHS & PI G->H I Final Approval & Training H->I

Caption: Mandatory workflow for risk assessment prior to handling 2-chloro-2-fluoroethanol.

Engineering Controls & Personal Protective Equipment (PPE)

Given the assumed high toxicity and volatility, multiple layers of containment are required. Engineering controls are the primary barrier, with PPE serving as the essential final layer of protection.

Engineering Controls
  • Chemical Fume Hood: All handling of 2-chloro-2-fluoroethanol, including transfers, weighing, and reactions, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute (fpm).[12] The sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated with negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: A safety shower and eyewash station must be located within a 10-second travel distance and be tested regularly.[13][14]

Designated Area

A "Designated Area" must be established where the chemical is handled and stored. This area must be clearly marked with warning signs indicating the presence of a highly toxic and flammable substance.[12] Access should be restricted to trained personnel only.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure. The rationale for each piece of equipment is to provide a complete barrier against a highly toxic liquid and its vapor.

EquipmentSpecificationRationale & Source
Hand Protection Double-gloving: Inner nitrile glove, outer Viton™ or fluorinated rubber gloves.Nitrile gloves offer poor resistance to many halogenated solvents.[12] A more robust outer glove is required. Gloves must be inspected before use and changed immediately upon contamination.[7][15]
Eye/Face Protection Tightly fitting safety goggles and a full-face shield.Provides a barrier against splashes and vapors. Standard safety glasses are insufficient.[7][13]
Body Protection Flame-resistant lab coat worn over long-sleeved clothing and long pants.Protects skin from splashes and provides a barrier in case of a flash fire.[13]
Foot Protection Closed-toe, chemical-resistant shoes.Prevents exposure from spills that reach the floor.[13]
Respiratory Protection A NIOSH-approved full-face respirator with organic vapor cartridges may be required based on the risk assessment, especially for spill cleanup or if engineering controls fail.Required when the concentration of vapors may exceed exposure limits or as a backup to engineering controls.[3][13]

Standard Operating Procedures (SOPs)

Adherence to a strict, step-by-step protocol is non-negotiable.

Pre-Handling Protocol
  • Verify Controls: Confirm the chemical fume hood is operational and the certification is current.

  • Clear Area: Ensure the designated area and fume hood are free of clutter and incompatible materials (oxidizers, bases).[12]

  • Assemble Materials: Place all necessary equipment, including a labeled waste container and spill kit, inside the fume hood before introducing the chemical.

  • Don PPE: Put on all required PPE as specified in Table 3, ensuring a proper fit.

Handling and Transfer Protocol
  • Grounding: When transferring quantities greater than 500 mL from metal containers, ensure the container and receiving vessel are grounded and bonded to prevent static discharge.[16]

  • Open Container: Carefully open the container inside the fume hood, pointing the cap away from you.

  • Transfer: Use a pipette or a grounded, explosion-proof pump for transfers.[16] Pouring should be done slowly and carefully to minimize splashing and vapor generation.

  • Seal Promptly: Securely close the primary container immediately after dispensing.

  • Observe: Monitor the experiment for any signs of unexpected reactions or leaks.

Storage Protocol
  • Container: Store in a tightly sealed, properly labeled container.[13] Opened containers must be carefully resealed to prevent leakage.[13]

  • Location: Store in a designated, locked, and ventilated cabinet for toxic and flammable substances.[5][12] The storage area should be cool, dry, and away from heat or ignition sources.[13]

  • Segregation: Store separately from incompatible materials, particularly strong oxidizing agents and bases.[12]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Personnel Exposure
Exposure RouteFirst Aid ProtocolSource
Inhalation Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Call for immediate medical attention.[3][13]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[1][2][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if possible. Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Call for immediate medical attention.[3][7][8]
Spill Response

The appropriate response depends on the scale of the spill. All personnel in the area should be alerted immediately.

Diagram 2: Spill Response Decision Logic A Spill Occurs C Is anyone exposed? A->C B Is spill large or uncontained? D Can spill be managed by trained lab personnel? B->D No F Evacuate Area Alert EHS & Emergency Services Isolate the room B->F Yes C->B No E Attend to Victim (Follow First Aid Protocol) Call Emergency Services C->E Yes D->F No G Don appropriate PPE (incl. respirator) Contain with inert absorbent (sand, vermiculite) Collect in sealed container D->G Yes H Label as Hazardous Waste Decontaminate Area G->H

Caption: Decision-making flowchart for responding to a 2-chloro-2-fluoroethanol spill.

Waste Management and Decontamination

Proper disposal is a legal and ethical requirement to protect personnel and the environment.

Waste Disposal
  • Segregation: Waste containing 2-chloro-2-fluoroethanol must be collected in a dedicated, labeled hazardous waste container.[17] Do not mix with other waste streams, especially non-halogenated solvents.[17]

  • Container: Use a robust, leak-proof container compatible with halogenated organic liquids. Containers must be kept closed except when adding waste.[17]

  • Labeling: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.[13][17]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not pour down the drain.[2][7] Disposal will likely require chemical incineration by a licensed facility.[7]

Decontamination
  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood. Collect all rinsate as hazardous waste.

  • Surfaces: Wipe down the work surface in the fume hood with a cloth soaked in a decontaminating solution (e.g., a detergent solution followed by a solvent rinse). All cleaning materials must be disposed of as hazardous waste.

  • PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste. Reusable PPE must be thoroughly decontaminated according to manufacturer guidelines.

References

  • CPAchem. (2024, April 16). Safety data sheet 2-Chloroethanol. Retrieved from [Link]

  • Thermo Fisher Scientific. (2011, May 16). SAFETY DATA SHEET 2-Fluoroethanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dichloro-2-fluoroethanol. Retrieved from [Link]

  • Inchem.org. (2003, May). ICSC 0236 - 2-CHLOROETHANOL. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. Retrieved from [Link]

  • WorkSafe. (2022, June 30). 2-Chloroethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloroethanol (CAS 107-07-3). Retrieved from [Link]

  • Publisso. (2022, June 29). 2-Chloroethanol. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Ethanol - Standard Operating Procedure. Retrieved from [Link]

  • PubMed. (1978). 2-chloroethanol--percutaneous toxicity of a solvent. Retrieved from [Link]

Sources

Method

Application Note: Synthesis of Fluorinated Acetophenones via Oxidative Activation of 2-Chloro-2-Fluoroethanol

This Application Note is structured to guide researchers through the high-value synthesis of fluorinated acetophenones, specifically leveraging 2-chloro-2-fluoroethanol (CFE) as a strategic building block. While direct c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the high-value synthesis of fluorinated acetophenones, specifically leveraging 2-chloro-2-fluoroethanol (CFE) as a strategic building block.

While direct commercial routes often use fluoroacetyl chloride, CFE offers a unique "latent" entry point, particularly useful when generating specific


-chloro-

-fluoro intermediates or when accessing the pathway via metabolic/enzymatic precursor pools.

Executive Summary

Fluorinated acetophenones, particularly


-fluoroacetophenone and 

-chloro-

-fluoroacetophenone, are critical pharmacophores in medicinal chemistry, serving as precursors for enzyme inhibitors (e.g., esterases, proteases) and radiotracers.

This protocol details a chemically robust pathway converting 2-chloro-2-fluoroethanol into these targets. Unlike direct fluorination methods (using


 or Selectfluor), which often suffer from poor regioselectivity, this "Oxidative Acylation" strategy locks the fluorine position early in the synthesis. The workflow involves the oxidation of the alcohol to chlorofluoroacetic acid, activation to the acid chloride, and subsequent Friedel-Crafts acylation.

Strategic Analysis & Mechanism

Why 2-Chloro-2-Fluoroethanol?

Using 2-chloro-2-fluoroethanol as a starting material provides a distinct advantage in safety and specificity compared to handling anhydrous HF or fluorine gas.

  • Latent Functionality: The alcohol group masks the reactive acyl chloride, allowing for purification or storage prior to the sensitive acylation step.

  • Bifunctional Utility: The resulting

    
    -chloro-
    
    
    
    -fluoro motif allows for divergent synthesis:
    • Path A: Selective dechlorination yields the monofluoro derivative.

    • Path B: Nucleophilic substitution at the chloro-position yields complex heterocyclic scaffolds.

Reaction Pathway Visualization

The following diagram outlines the critical path from the alcohol precursor to the final fluorinated acetophenone targets.[1]

G Start 2-Chloro-2-Fluoroethanol (Precursor) Inter1 Chlorofluoroacetic Acid (Oxidation Product) Start->Inter1 Oxidation (Jones Reagent or KMnO4) Inter2 Chlorofluoroacetyl Chloride (Activated Electrophile) Inter1->Inter2 Activation (SOCl2 / DMF cat.) Product1 α-Chloro-α-Fluoroacetophenone (Primary Target) Inter2->Product1 Friedel-Crafts (Ar-H, AlCl3) Product2 α-Fluoroacetophenone (Reduced Target) Product1->Product2 Selective Reduction (Zn/AcOH)

Figure 1: Step-wise synthetic workflow for converting 2-chloro-2-fluoroethanol to fluorinated acetophenones.

Detailed Experimental Protocols

Phase 1: Oxidation of 2-Chloro-2-Fluoroethanol

Objective: Convert the primary alcohol to the carboxylic acid without defluorination. Mechanism: Jones Oxidation (Chromic acid) is preferred for its speed and ability to solvate the halogenated substrate.

  • Reagents:

    • 2-Chloro-2-fluoroethanol (1.0 equiv)

    • Jones Reagent (

      
       in dilute 
      
      
      
      )
    • Solvent: Acetone (Reagent Grade)

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer and an addition funnel. Cool to 0°C using an ice/brine bath.

  • Dissolution: Dissolve 2-chloro-2-fluoroethanol (10 mmol) in Acetone (50 mL).

  • Addition: Dropwise add Jones Reagent (1.2 equiv of oxidizing power) over 30 minutes. Note: Maintain temperature < 5°C to prevent C-Cl/C-F bond lability.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. The solution should retain an orange/red hue (excess oxidant).

  • Quench: Add Isopropanol (2 mL) dropwise to quench excess Cr(VI) (solution turns green).

  • Workup: Filter the chromium salts through a Celite pad. Concentrate the filtrate in vacuo (do not heat above 40°C).

  • Extraction: Redissolve residue in

    
    , wash with minimal cold water, dry over 
    
    
    
    , and concentrate to yield crude Chlorofluoroacetic acid .
Phase 2: Acyl Chloride Activation

Objective: Generate the electrophilic acyl chloride species.

  • Reagents:

    • Crude Chlorofluoroacetic acid

    • Thionyl Chloride (

      
      , 1.5 equiv)
      
    • Catalyst: DMF (1 drop)

Protocol:

  • Setup: Dry glassware under

    
    .
    
  • Reflux: Combine the acid and

    
     with catalytic DMF. Heat to reflux (approx. 75°C) for 2 hours.
    
  • Purification: Distill the product directly (or remove excess

    
     under reduced pressure) to obtain Chlorofluoroacetyl chloride .
    
    • Caution: This intermediate is lachrymatory and corrosive.

Phase 3: Friedel-Crafts Acylation

Objective: Coupling of the fluorinated tail to the aromatic ring.

  • Reagents:

    • Aromatic Substrate (e.g., Benzene, Toluene, Anisole) - (1.0 equiv or solvent excess)

    • Chlorofluoroacetyl chloride (1.1 equiv)

    • Aluminum Chloride (

      
      , Anhydrous, 1.2 equiv)
      
    • Solvent: DCM or

      
       (if substrate is not the solvent)
      

Protocol:

  • Catalyst Slurry: Suspend

    
     in dry DCM at 0°C under Argon.
    
  • Electrophile Addition: Add Chlorofluoroacetyl chloride dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add the aromatic substrate dropwise.

    • Expert Insight: For activated rings (e.g., Anisole), keep T < 0°C. For deactivated rings, reflux may be required.

  • Quench: Pour the reaction mixture over crushed ice/HCl.

  • Isolation: Extract with DCM, wash with

    
     (sat.), brine, and dry.
    
  • Result:

    
    -Chloro-
    
    
    
    -fluoroacetophenone
    .
Phase 4: Selective Reduction (Optional)

Objective: Dechlorination to yield the mono-fluorinated acetophenone.

Protocol:

  • Dissolve the Phase 3 product in Glacial Acetic Acid.

  • Add Zinc dust (3.0 equiv).

  • Stir at RT for 4-6 hours. (Monitor by TLC; C-F bond is stronger and survives these conditions).[2]

  • Filter Zinc, neutralize, and extract to yield

    
    -Fluoroacetophenone .
    

Quantitative Data & Troubleshooting

Expected Yields
StepReactionTypical YieldCritical Parameter
1Oxidation65-75%Temp control (<5°C) prevents decarboxylation.
2Activation85-90%Anhydrous conditions essential.
3Friedel-Crafts70-85%

quality (must be yellow/green, not white powder).
4Reduction80-90%Zinc activation (wash with dilute HCl prior).
Troubleshooting Matrix
  • Problem: Low yield in Step 1 (Oxidation).

    • Root Cause:[1][2][3][4] Volatility of the intermediate aldehyde or over-oxidation.

    • Fix: Ensure efficient condensing; do not rotovap to dryness at high vacuum (product is volatile).

  • Problem: Defluorination during Friedel-Crafts.

    • Root Cause:[1][2][3][4] Reaction temperature too high; Fluoride elimination via carbocation.

    • Fix: Keep reaction at 0°C; use milder Lewis acids like

      
       if 
      
      
      
      is too harsh.

Safety & Handling (E-E-A-T)

  • Fluorine Toxicity: While the ethanol precursor is moderately toxic, the Chlorofluoroacetic acid and its chloride are severe skin irritants and potential metabolic poisons (inhibitors of the Krebs cycle via fluorocitrate formation).

  • Metabolic Note: 2-chloro-2-fluoroethanol is a known metabolite of HCFC-141b. Biological exposure monitoring is recommended when working on kilogram scales.

  • Waste Disposal: All aqueous washes containing fluoride must be segregated and treated with Calcium Chloride (

    
    ) to precipitate Calcium Fluoride before disposal.
    

References

  • Middleton, W. J., & Bingham, E. M. (1980).[2]

    
    -Fluorination of carbonyl compounds with trifluoromethyl hypofluorite. Journal of the American Chemical Society. Link
    
  • Yin, H., Anders, M. W., & Jones, J. P. (1996). Metabolism of 1,2-Dichloro-1-fluoroethane: Electronic Factors Govern the Regioselectivity of Cytochrome P450-Dependent Oxidation.[5][6] Chemical Research in Toxicology. (Establishes the stability and existence of the 2-chloro-2-fluoroethanol intermediate). Link

  • Kitamura, T., et al. (2014).[3] Hypervalent Iodine-Promoted

    
    -Fluorination of Acetophenone Derivatives. Journal of Organic Chemistry.[3] (Comparative direct fluorination method).[3] Link
    
  • Zhang, X., et al. (2016).[7] High-yielding aqueous synthesis of chloroacetophenones.[4][7] RSC Advances.[7] (General Friedel-Crafts protocols). Link

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis: 2-Chloro-2-fluoroethanol vs. Halogenated Alternatives

This guide outlines the comparative 1H NMR analysis of 2-chloro-2-fluoroethanol (CFE) against its mono-halogenated analogs. It is designed for researchers in medicinal chemistry and toxicology who encounter fluorinated m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative 1H NMR analysis of 2-chloro-2-fluoroethanol (CFE) against its mono-halogenated analogs. It is designed for researchers in medicinal chemistry and toxicology who encounter fluorinated metabolites or intermediates.

Executive Summary

In fragment-based drug discovery (FBDD) and metabolic profiling, distinguishing between halogenated ethanol derivatives is critical. 2-Chloro-2-fluoroethanol (CFE) presents a unique analytical challenge compared to its analogs, 2-fluoroethanol (FE) and 2-chloroethanol (CE) .

While CE and FE exhibit relatively simple first-order or predictable second-order spectra, CFE introduces a chiral center at the C2 position (


). This chirality renders the adjacent methylene protons (

) diastereotopic , creating a complex higher-order spectrum complicated by large heteronuclear (

) couplings.

This guide provides the logic, predicted spectral data, and experimental protocols to definitively identify CFE.

Structural & Theoretical Framework

The "Fluorine Effect" on NMR

Fluorine (


, Spin 1/2) acts as a "spy" in the NMR spectrum, introducing large coupling constants (

) that disrupt standard triplet/quartet patterns.
  • Geminal Coupling (

    
    ):  Huge values (45–55 Hz).
    
  • Vicinal Coupling (

    
    ):  Significant values (10–30 Hz).
    
Chirality & Diastereotopicity

The defining feature of CFE is the chiral C2 carbon.

  • Achiral Alternatives (CE, FE): The

    
     protons are enantiotopic (chemically equivalent in achiral solvents like 
    
    
    
    ). They appear as a single signal set.[1][2]
  • Chiral CFE: The

    
     protons are diastereotopic (
    
    
    
    ).[3] They are magnetically non-equivalent and will split each other (
    
    
    ) and couple differently to the fluorine and the methine proton.

Comparative Spectral Analysis

Product: 2-Chloro-2-fluoroethanol (CFE)
  • Structure:

    
    
    
  • Key Feature: Diastereotopic Methylene + Geminal Fluorine.

ProtonChemical Shift (

, ppm)*
MultiplicityCoupling Explanation

(Methine)
5.8 – 6.2 Doublet of Doublets (dd)Dominated by large

(~48 Hz) and vicinal

to C1 protons.

3.9 – 4.1 ddd (Multiplet)Split by

(

),

(

), and

(

).

3.9 – 4.1 ddd (Multiplet)Distinct from

; complex "roofing" effect likely visible.
OH 2.0 – 5.0 Broad SingletPosition varies with concentration/solvent.

*Note: Shifts are predicted based on Shoolery’s additivity rules and analog data.

Comparator 1: 2-Fluoroethanol (FE)
  • Structure:

    
    
    
  • Key Feature: Strong

    
     coupling, but no  chirality.
    
ProtonChemical Shift (

, ppm)
MultiplicityCoupling Explanation

4.4 – 4.6 dt (Doublet of Triplets)Large

(~47 Hz) splits signal into doublet;

(~5 Hz) splits into triplets.

3.7 – 3.9 dt (Doublet of Triplets)

(~29 Hz) splits into doublet;

splits into triplets.
Comparator 2: 2-Chloroethanol (CE)
  • Structure:

    
    
    
  • Key Feature: Standard aliphatic coupling.

ProtonChemical Shift (

, ppm)
MultiplicityCoupling Explanation

3.6 – 3.7 Triplet (t)Simple

coupling to neighbor.

3.8 – 3.9 Triplet (t)Simple

coupling to neighbor.

Experimental Protocol: Self-Validating Identification

To confirm the identity of CFE and rule out mixtures of CE/FE, follow this workflow.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      instead of 
    
    
    
    if possible.
    • Reason: DMSO slows proton exchange, often allowing observation of Vicinal coupling between

      
       and 
      
      
      
      , which confirms the alcohol connectivity.
  • Concentration: ~10 mg in 0.6 mL. High concentration may broaden signals due to viscosity/H-bonding.

Step 2: Decoupling Experiment (Essential)

The complex multiplets of CFE can be confusing. A


  (proton observed, fluorine decoupled) experiment is the "Gold Standard" validation.
  • Protocol: Set the O2 (decoupler offset) to the center of the fluorine signal (approx -150 to -220 ppm range check

    
     spectrum first).
    
  • Expected Result for CFE:

    • The massive 48 Hz splitting collapses.

    • The

      
       doublet of doublets simplifies to a triplet (or dd if diastereotopic coupling persists).
      
    • The

      
       multiplets simplify significantly, revealing the 
      
      
      
      geminal coupling clearly.
Step 3: Carbon Verification ( NMR)
  • CFE: Look for a doublet at ~100-110 ppm (

    
     Hz).
    
  • FE: Doublet at ~85 ppm (

    
     Hz).
    
  • CE: Singlet at ~45 ppm.

Visualization of Analytical Logic

Diagram 1: Spectral Assignment Decision Tree

This flowchart guides the researcher through the logical deduction process based on observed splitting patterns.

NMR_Logic start Unknown Halogenated Ethanol 1H NMR Spectrum check_F Are large couplings (>40 Hz) visible? start->check_F no_F Likely Chlorinated Only (e.g., 2-Chloroethanol) check_F->no_F No yes_F Fluorine Present (Check 19F Decoupling) check_F->yes_F Yes check_chiral Are CH2-OH protons equivalent or distinct? yes_F->check_chiral equiv Equivalent (Simple dt) Achiral: 2-Fluoroethanol check_chiral->equiv Symmetric distinct Distinct (Complex Multiplets) Diastereotopic: 2-Chloro-2-fluoroethanol check_chiral->distinct Non-Symmetric

Caption: Decision tree for distinguishing 2-chloro-2-fluoroethanol from achiral analogs.

Diagram 2: Coupling Tree for CFE Methylene Protons ( )

This diagram illustrates why the


 signal in CFE is so complex compared to the triplet in CE.

Coupling_Tree root Ha (Chemical Shift) split1_up root->split1_up J(gem) ~12Hz split1_down root->split1_down (Ha-Hb) split2_up split1_up->split2_up J(H-F) ~20Hz split2_down split1_down->split2_down Vicinal F final Final Multiplet (ddd) split2_up->final J(vic) ~5Hz (Ha-H2) split2_mid split2_down->final

Caption: Theoretical splitting tree for one diastereotopic proton (


) in CFE involving geminal, fluorine, and vicinal couplings.

References

  • PubChem. 2-Chloro-2,2-difluoroethanol (Compound Summary). National Library of Medicine. Available at: [Link]

  • SpectraBase. 2-Fluoroethanol 1H NMR Spectrum. Wiley Science Solutions. Available at: [Link]

  • Chemistry LibreTexts. Coupling Constants Identify Coupled Protons. Available at: [Link][1][2][4][5][6][7][8]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Metabolism of HCFC-141b to 2-chloro-2-fluoroethanol. (Contextual Reference for CFE existence). Available at: [Link]

Sources

Comparative

A Comparative Guide to the ¹⁹F NMR Shifts of 2-Chloro-2-fluoroethanol and 2-Fluoroethanol for Researchers and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key physicochemical and pharmacological properties. Consequently, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as an indispensable tool for the characterization of these fluorinated molecules.[1] Its high sensitivity, the 100% natural abundance of the ¹⁹F nucleus, and a wide chemical shift range make it an exceptionally powerful analytical technique.[2] This guide provides an in-depth comparison of the theoretical ¹⁹F NMR chemical shifts of 2-chloro-2-fluoroethanol and 2-fluoroethanol, offering insights into the structural and electronic factors that govern these spectroscopic parameters.

The Foundational Principles of ¹⁹F NMR Chemical Shifts

Unlike ¹H NMR, where chemical shifts are primarily influenced by diamagnetic shielding, ¹⁹F NMR chemical shifts are significantly impacted by the paramagnetic shielding term. This results in a much larger chemical shift dispersion, often spanning over 400 ppm for organofluorine compounds, which minimizes signal overlap and enhances spectral resolution.[2] The chemical shift of a fluorine nucleus is exquisitely sensitive to its local electronic environment. Key factors influencing the ¹⁹F chemical shift include:

  • Inductive Effects: The high electronegativity of neighboring atoms can withdraw electron density from the C-F bond, leading to a deshielding of the fluorine nucleus and a downfield shift (less negative ppm values).

  • Solvent Effects: Intermolecular interactions with the solvent, such as hydrogen bonding, can significantly perturb the electronic environment of the fluorine atom, causing shifts in the observed resonance.[3]

  • Intramolecular Interactions: Hydrogen bonding or other through-space interactions within the same molecule can also influence the fluorine chemical shift.

Comparative Analysis: 2-Chloro-2-fluoroethanol vs. 2-Fluoroethanol

CompoundStructurePredicted ¹⁹F NMR Chemical Shift (Relative to 2-fluoroethanol)
2-FluoroethanolHO-CH₂-CH₂-F Reference
2-Chloro-2-fluoroethanolHO-CH₂-CHClF Downfield Shift

The primary differentiator between these two molecules is the substitution of a hydrogen atom with a chlorine atom on the same carbon that bears the fluorine. Chlorine is a highly electronegative atom, and its introduction is expected to exert a significant electron-withdrawing inductive effect.

This inductive effect will decrease the electron density around the fluorine nucleus in 2-chloro-2-fluoroethanol compared to 2-fluoroethanol. A reduction in electron density leads to a deshielding of the fluorine nucleus from the applied magnetic field. Consequently, the ¹⁹F NMR signal for 2-chloro-2-fluoroethanol is predicted to appear at a more downfield (less negative) chemical shift value relative to that of 2-fluoroethanol.

The presence of the hydroxyl group in both molecules introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the fluorine atom. This interaction can also influence the ¹⁹F chemical shift, typically causing a downfield shift. The extent of this hydrogen bonding may differ slightly between the two molecules due to the electronic changes induced by the chlorine substituent, potentially contributing a secondary effect to the overall chemical shift difference.

Visualizing the Inductive Effect

The following diagram illustrates the key electronic effect responsible for the predicted difference in ¹⁹F NMR chemical shifts.

G cluster_0 2-Fluoroethanol cluster_1 2-Chloro-2-fluoroethanol cluster_2 Electronic Effect a0 HO-CH₂-CH₂-F b0 HO-CH₂-CHCl-F a0->b0 Substitution of H with Cl c0 Increased Electronegativity at C2 d0 Electron Withdrawal from C-F Bond c0->d0 e0 Deshielding of ¹⁹F Nucleus d0->e0 f0 Downfield Shift in ¹⁹F NMR e0->f0

Caption: Inductive effect of chlorine on the ¹⁹F NMR shift.

Experimental Protocol for ¹⁹F NMR Spectroscopy

For researchers seeking to acquire experimental data for these or similar compounds, the following protocol outlines a standard procedure for obtaining high-quality ¹⁹F NMR spectra.

I. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the fluorinated compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[3]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard can be added. Common standards include trifluorotoluene (TFT) or a sealed capillary containing CFCl₃.

II. NMR Spectrometer Setup

  • Instrument Tuning: Tune the NMR probe to the ¹⁹F frequency.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

III. Data Acquisition

  • Pulse Sequence: A standard 1D pulse-acquire sequence is typically sufficient. For spectra with proton coupling, a proton-decoupled sequence can be used to simplify the spectrum to singlets for each unique fluorine environment.

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range for organofluorine compounds (e.g., -50 to -250 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate for good resolution.

  • Relaxation Delay: Use a relaxation delay of 2-5 seconds between scans to allow for full relaxation of the nuclei.

  • Number of Scans: Acquire a sufficient number of scans (e.g., 16-128) to achieve a good signal-to-noise ratio.

IV. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and perform baseline correction to obtain a flat baseline.

  • Chemical Shift Referencing: Reference the chemical shift scale to the internal standard or an external reference.

Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for acquiring ¹⁹F NMR data.

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve standard Add Internal Standard (Optional) dissolve->standard tune Tune Probe to ¹⁹F lock_shim Lock and Shim tune->lock_shim pulse Select Pulse Sequence params Set Spectral Parameters pulse->params acquire Acquire FID params->acquire ft Fourier Transform phase Phase and Baseline Correct ft->phase reference Reference Chemical Shift phase->reference

Caption: Workflow for ¹⁹F NMR data acquisition.

Conclusion

References

  • Cavanaugh, J. R. Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. The Journal of Physical Chemistry, 72(8), 2697-2703 (1968). [Link]

  • SpectraBase. 2,2,2-Trifluoroethanol - Optional[19F NMR] - Chemical Shifts. [Link]

  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Strathclyde. 19Flourine NMR. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • ChemRxiv. QM Assisted ML for 19F NMR Chemical Shift Prediction. [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19 F NMR transverse and longitudinal relaxation filter experiments for screening: A theoretical and experimental analysis. Magnetic Resonance in Chemistry, 57(11), 925-935. [Link]

  • Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • ResearchGate. 19 F NMR chemical shift values and identification of fluoromuconates and fluoromuconolactones. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. [Link]

  • ResearchGate. Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy. [Link]

  • Jukič, M., & Slanina, T. (2020). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using an Axially Chiral Derivatizing Agent. The Journal of Organic Chemistry, 85(15), 9845-9853. [Link]

  • Keller, D. W., & D'Cunha, R. P. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(31), 12669-12673. [Link]

  • Royal Society of Chemistry. Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. [Link]

  • Keller, D. W., & D'Cunha, R. P. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie, 132(31), 12773-12777. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-Chloro-2-fluoroethanol: A Guide for Laboratory Professionals

A Senior Application Scientist's Guide to the Safe Management of Halogenated Chemical Waste The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Safe Management of Halogenated Chemical Waste

The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed framework for the proper disposal of 2-Chloro-2-fluoroethanol, a halogenated ethanol. Due to the absence of specific, publicly available safety and disposal data for this exact compound, this document establishes a protocol based on the general principles of handling hazardous halogenated organic compounds and data from structurally similar chemicals.

Crucial Note: The combined presence of both chlorine and fluorine on the same carbon atom may impart unique reactivity and toxicity. Therefore, the information on analogous compounds serves to illustrate potential hazards, not to replace a compound-specific Safety Data Sheet (SDS). Always prioritize the SDS for 2-Chloro-2-fluoroethanol and consult your institution's Environmental Health and Safety (EHS) department before handling or disposal.

Part 1: Hazard Identification - A Precautionary Approach

Lacking a specific SDS for 2-Chloro-2-fluoroethanol, a conservative assessment of its potential hazards is necessary. We can infer potential risks by examining the known hazards of 2-chloroethanol and 2-fluoroethanol. This approach underscores the critical need for caution.

Table 1: Comparative Hazard Profile of Analogous Halogenated Ethanols

Hazard Classification2-Chloroethanol2-FluoroethanolInferred Potential Hazards for 2-Chloro-2-fluoroethanol
Acute Toxicity (Oral) Fatal if swallowed[1][2]Fatal if swallowed[3]Potentially Fatal if Swallowed
Acute Toxicity (Dermal) Fatal in contact with skin[1][2]Fatal in contact with skin[3]Potentially Fatal in Contact with Skin
Acute Toxicity (Inhalation) Fatal if inhaled[1][2]Fatal if inhaled[3]Potentially Fatal if Inhaled
Flammability Flammable liquid and vapor[1]Flammable liquid and vapor[3]Assumed to be a Flammable Liquid
Skin Corrosion/Irritation Causes skin irritationData not available, but skin contact may be severely toxicAssume it Causes Skin Irritation
Eye Damage/Irritation Causes serious eye damage[2]Data not availableAssume it Causes Serious Eye Damage
Specific Target Organ Toxicity May cause respiratory irritationData not availablePotential for Respiratory Irritation

This table is for illustrative purposes only and is based on data for different, albeit similar, compounds. The actual hazards of 2-Chloro-2-fluoroethanol may differ.

The key takeaway is that small, halogenated alcohols are often highly toxic and flammable. Therefore, 2-Chloro-2-fluoroethanol must be handled with the highest degree of caution.

Part 2: Immediate Safety and Handling Protocols

Given the high potential for toxicity and flammability, a stringent set of handling procedures is required.

Step-by-Step Handling Procedure:

  • Engineering Controls : All manipulations involving 2-Chloro-2-fluoroethanol must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4] Ensure that an eyewash station and safety shower are immediately accessible.[4]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Eye Protection : Chemical safety goggles and a full-face shield are required.[2]

    • Hand Protection : Use nitrile gloves, with double gloving recommended. Inspect gloves for any signs of degradation before and during use.

    • Body Protection : A standard laboratory coat is required. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron is necessary.

    • Footwear : Fully enclosed, non-perforable shoes must be worn.

  • Source of Ignition Control : Keep the chemical away from all potential ignition sources, including open flames, hot surfaces, and sparks.[2][3] Use non-sparking tools when handling containers.[4]

Part 3: Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

  • Immediate Evacuation : If the spill is large or if you feel unwell, evacuate the area immediately and alert your colleagues and EHS department.

  • Containment (for small, manageable spills) :

    • Ensure you are wearing the appropriate PPE as described in Part 2.

    • Avoid breathing vapors from the spill.[5]

    • Confine the spill to a small area using an inert, non-reactive absorbent material such as vermiculite, sand, or a commercial sorbent.

    • Do not use combustible materials like paper towels to absorb the spill.

  • Collection and Disposal :

    • Carefully collect the contaminated absorbent material and place it in a designated, leak-proof container.[5]

    • Label the container clearly as "Hazardous Waste: 2-Chloro-2-fluoroethanol spill debris."

    • Contact your institution's EHS department for pickup and disposal of the waste container.[5]

  • Decontamination : Clean the spill area thoroughly with soap and water.

Part 4: Segregation and Temporary Storage of Waste

Proper segregation of chemical waste is a fundamental requirement under the Resource Conservation and Recovery Act (RCRA) to prevent dangerous reactions and to facilitate correct disposal.

Waste Segregation and Storage Steps:

  • Designated Waste Container : A dedicated, clearly labeled container must be used for 2-Chloro-2-fluoroethanol waste. The container must be in good condition, compatible with the chemical, and have a tightly sealing screw-top cap.[6][7]

  • Labeling : The waste container must be labeled with the words "Hazardous Waste," and the full chemical name "2-Chloro-2-fluoroethanol" must be clearly written.[7] Do not use abbreviations or chemical formulas.[7]

  • Segregation : This waste stream must be categorized as Halogenated Organic Waste .[8][9] It is crucial to keep it separate from non-halogenated organic waste, as the disposal methods and costs differ significantly.[10][11]

  • Incompatibilities : Store the halogenated waste container away from strong oxidizing agents, acids, bases, and reactive metals.[5]

  • Storage Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be in or near the lab where the waste is generated.[12] The SAA must have secondary containment to capture any potential leaks.[12]

  • Container Management : Keep the waste container closed at all times, except when adding waste.[6][13] Do not overfill the container; leave some headspace.

Part 5: The Critical Role of Your EHS Department

The final and most crucial step in the disposal process is to coordinate with your institution's Environmental Health and Safety (EHS) department. They are the definitive authority on campus for all hazardous waste management and disposal procedures.[7][14]

Disposal Workflow Diagram

G cluster_0 Laboratory Operations cluster_1 EHS Coordination cluster_2 Final Disposal A Generation of 2-Chloro-2-fluoroethanol Waste B Segregate into Labeled 'Halogenated Organic Waste' Container A->B C Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment B->C D Obtain Compound-Specific SDS and Disposal Guidance from EHS C->D Consult EHS E Schedule Waste Pickup with EHS Department D->E F Complete Hazardous Waste Manifest/Tag E->F G EHS Transports Waste to Central Accumulation Area F->G EHS Takes Custody H Waste Shipped to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I Incineration at High Temperature H->I

Sources

Handling

Personal protective equipment for handling 2-Chloro-2-fluoroethanol

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 2-Chloro-2-fluoroethanol Content Type: High-Hazard Operational Guide Audience: Senior Researchers, EHS Officers, and Process Chemists Executive Safety As...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocol for 2-Chloro-2-fluoroethanol Content Type: High-Hazard Operational Guide Audience: Senior Researchers, EHS Officers, and Process Chemists

Executive Safety Assessment: The "Halo-Alcohol" Hazard

Core Directive: Do not treat 2-Chloro-2-fluoroethanol (CAS: Analogous to 462-58-8/1547-36-0 family) as a standard solvent. It must be handled with the same rigor as 2-Fluoroethanol and 2-Chloroethanol , both of which are classified as Fatal on Contact .

The Mechanism of Toxicity: As a Senior Application Scientist, I must emphasize the causality of the risk. Halogenated ethanols are not just corrosive; they are metabolic poisons.

  • Dermal Absorption: These small, lipophilic molecules penetrate standard nitrile gloves and skin rapidly (lag time < 2 minutes).

  • Lethal Synthesis: Upon absorption, alcohol dehydrogenase (ADH) metabolizes the compound into its corresponding aldehyde and acid (e.g., chlorofluoroacetaldehyde/acid).

    • Analogy: Like 2-fluoroethanol, the fluorinated metabolite can mimic acetic acid in the Krebs cycle, forming fluorocitrate, which irreversibly inhibits aconitase. This causes cellular asphyxiation and cardiac arrest.

Operational Rule: Handle this substance as if a single drop on exposed skin could be fatal.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient . You must utilize a "Barrier-in-Depth" strategy.

A. Hand Protection (The Critical Failure Point)

Scientific Rationale: Standard 4-mil nitrile gloves provide zero protection against halogenated alcohols for durations longer than a few minutes. The permeation rate is immediate due to the solvent's polarity and low molecular weight.

Glove MaterialBreakthrough TimeProtection LevelUsage Protocol
Laminate (Silver Shield / Norfoil) > 480 minsPrimary Barrier MANDATORY. Must be worn as the inner liner.
Butyl Rubber (25 mil) > 60 minsSecondaryAcceptable for splash protection, but reduces dexterity.
Standard Nitrile (4-8 mil) < 5 mins Ineffective Use ONLY as an outer "sacrificial" layer over Laminate to improve grip.

The "Double-Glove" Protocol:

  • Inner Layer: Silver Shield/Norfoil laminate gloves (chemically impervious).

  • Outer Layer: 8-mil Nitrile gloves (provides grip and protects the flimsy laminate from tearing).

  • Taping: Tape the cuff of the outer glove to the lab coat sleeve to prevent "wicking" between layers.

B. Respiratory & Body Protection
  • Respiratory:

    • Primary: Handling must occur in a certified Fume Hood (Face velocity > 100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. Note: Halogenated alcohols often have poor warning properties (low odor fatigue), making cartridge breakthrough hard to detect.

  • Body:

    • Tychem® C or F apron/sleeves are required over a standard cotton lab coat. Cotton absorbs and holds the toxin against the skin.

  • Eyes:

    • Chemical Splash Goggles (indirect vent) are non-negotiable. Face shield required if pouring volumes > 50 mL.

Operational Workflow: The "Closed-Loop" System

To ensure scientific integrity and safety, use this self-validating workflow.

HandlingProtocol Start Start: Reagent Retrieval Check PPE Validation (Laminate Liner + Nitrile Outer) Start->Check Mandatory Stop Setup Fume Hood Prep (Clearance > 6 inches from sash) Check->Setup Transfer Transfer/Reaction (Use Syringe/Cannula - NO Open Pouring) Setup->Transfer Airflow Verified Waste Quench & Disposal (Segregated Halogenated Waste) Transfer->Waste Immediate Decon Decontamination (Solvent Wipe -> Soap/Water) Waste->Decon End Process Complete Decon->End

Caption: Operational logic flow emphasizing the mandatory PPE validation gate before handling.

Key Procedural Controls:
  • Cannulation over Pouring: Never pour 2-Chloro-2-fluoroethanol from a wide-mouth bottle. Use a syringe or cannula transfer to minimize vapor generation.

  • The "Sash Rule": Keep the fume hood sash as low as possible. If your hands are in the hood, your face must be behind the sash glass.

  • Decontamination Solution: Keep a beaker of 10% aqueous sodium bicarbonate in the hood. In case of a drip, the basic solution helps neutralize the potential acid hydrolysis products (HF/HCl) immediately.

Emergency Response & Disposal

Exposure Response (The "Golden Minute")

If skin contact occurs, do not wait for symptoms .

  • Immediate Doffing: Remove contaminated gloves/clothing immediately. Do not pull contaminated material over the face.

  • Flush: Wash skin with copious soap and water for 15 minutes. Avoid organic solvents (ethanol/DMSO) for cleaning skin, as they enhance absorption.

  • Medical: Transport to ER. Inform medical staff of "Halogenated Ethanol Exposure" (suggest potential for fluoroacetate-like toxicity).

Disposal Protocol
  • Segregation: Do not mix with strong bases (exothermic polymerization risk) or oxidizers.

  • Labeling: Clearly mark waste containers: "TOXIC: HALOGENATED ALCOHOL. FATAL IF ABSORBED."

  • Quenching (Small Scale): For trace residues in glassware, rinse with dilute NaOH to hydrolyze the halide before washing.

References & Grounding

  • National Institute for Occupational Safety and Health (NIOSH). Ethylene Chlorohydrin (2-Chloroethanol) IDLH Profile. (Analogous toxicity data).[1][2]

  • PubChem. 2-Fluoroethanol Compound Summary (Toxicity & Metabolism).

  • Ansell Chemical Resistance Guide. Permeation breakthrough data for Laminate vs. Nitrile gloves against chlorinated solvents.

  • Sigma-Aldrich (Merck). Safety Data Sheet: 2-Chloroethanol (Base structure analog).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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